molecular formula C5H4BrNO B086726 2-Bromopyridine 1-oxide CAS No. 14305-17-0

2-Bromopyridine 1-oxide

Cat. No. B086726
CAS RN: 14305-17-0
M. Wt: 174 g/mol
InChI Key: NJCMNBWUKHLGIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Bromopyridine 1-oxide, such as 2-Aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II), involves processes like photoirradiation and electrophilic bromination of substituted pyridine rings (Luque et al., 1997). Another method, starting with 2-amino6-methylpyridine, includes steps such as diazotization, bromation, and oxidation (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitropyridine N-oxide, a related compound, reveals an orthorhombic space group with significant hydrogen bonding and van der Waals interactions. The Br ion is nearly coplanar with the pyridine ring (Hanuza et al., 2002).

Chemical Reactions and Properties

2-Bromopyridine 1-oxide derivatives exhibit a range of chemical reactions, including substitutions at α-, β-, and γ-ring carbons with 1-adamantanethiol (Prachayasittikul et al., 1991). Reactions with potassium amide in liquid ammonia have also been observed, following an elimination-addition mechanism (Peereboom & Hertog, 2010).

Physical Properties Analysis

Studies on compounds like 2-Bromo-4-hydroxypyridine have provided insights into the hydrogen and halogen bonding in the crystalline structure, highlighting the significance of such interactions in determining physical properties (Monroe & Turnbull, 2019).

Chemical Properties Analysis

The chemical properties of 2-Bromopyridine 1-oxide and its derivatives have been extensively studied. For example, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange has shown to be an effective method for functionalizing these compounds (Duan et al., 2009).

Scientific Research Applications

Application 1: Synthesis of Bipyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 2-Bromopyridine 1-oxide could potentially be used in the synthesis of these compounds.
  • Methods of Application: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .
  • Results or Outcomes: The synthesis of bipyridine derivatives has been a focus of research over the last 30 years, with advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Application 2: Production of Bioactive Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 2-Bromopyridine can be used in the production of bioactive compounds like antimalarial medicines . These compounds have significant therapeutic potential and are the subject of ongoing research.
  • Methods of Application: The specific methods of application would depend on the particular bioactive compound being synthesized. Typically, this would involve a series of organic synthesis reactions, possibly including bromination, diazotization, and other steps .
  • Results or Outcomes: The production of bioactive compounds from 2-Bromopyridine can lead to the development of new therapeutic agents. The specific results or outcomes would depend on the particular compound and its biological activity .

Application 3: Synthesis of Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Bromopyridine can be used in the synthesis of various pyridine derivatives . These derivatives have a wide range of applications in different scientific fields.
  • Methods of Application: The synthesis of pyridine derivatives typically involves a series of organic synthesis reactions. For example, the combination of butyllithium and 2-bromopyridine results in the formation of the valuable reagent 2-lithiopyridine .
  • Results or Outcomes: The synthesis of pyridine derivatives from 2-Bromopyridine can lead to the production of a variety of valuable substances. The specific results or outcomes would depend on the particular derivative and its applications .

Application 4: Production of Pyrithione

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine . Pyrithione is a type of organosulfur compound that has been used in various applications, including as an antimicrobial agent in some types of shampoos.
  • Methods of Application: The synthesis involves first oxidizing 2-bromopyridine to the N-oxide with a suitable peracid, followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
  • Results or Outcomes: The production of pyrithione from 2-Bromopyridine can lead to the development of new antimicrobial agents. The specific results or outcomes would depend on the particular compound and its biological activity .

Application 5: Synthesis of 2-Lithiopyridine

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various organic synthesis reactions.
  • Methods of Application: The synthesis involves the reaction of 2-bromopyridine with butyllithium . The specific conditions for this reaction would depend on the particular synthesis protocol being used.
  • Results or Outcomes: The production of 2-lithiopyridine from 2-Bromopyridine can lead to the production of a variety of valuable substances. The specific results or outcomes would depend on the particular derivative and its applications .

Safety And Hazards

2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMNBWUKHLGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306113
Record name 2-Bromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine 1-oxide

CAS RN

14305-17-0
Record name 2-Bromopyridine-1-oxide
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Record name 14305-17-0
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Record name 2-Bromopyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOPYRIDINE-1-OXIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Adams, W Reifschneider - Journal of the American Chemical …, 1957 - ACS Publications
… generality of this reaction, 2-bromopyridine 1-oxide (I) and 2-… with 2-bromopyridine 1-oxide (I) and therefore was … and ethyl sodiobenzoylacetate to 2-bromopyridine 1oxide (I) and 2-…
Number of citations: 5 pubs.acs.org
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… Interaction of 2-bromopyridine 1-oxide with potassium thiocyanate proceeded smoothly in refluxing ethanolto yield 2-thiocyanopyridine 1oxide. 4-Nitro-2-thiocyanopyridine 1-oxide was …
Number of citations: 27 pubs.acs.org
PJ Sun, Q Fernando, H Freiser - Analytical Chemistry, 1964 - ACS Publications
The solution equilibra of 2-hydroxypyridine-1-oxide and 2-mercaptopy-ridine-1-oxide, heterocyclic analogs of hydroxamic acids, were studied to evaluate the effect of the nature of the …
Number of citations: 11 pubs.acs.org
RH Wiley, SC Slaymaker - Journal of the American Chemical …, 1957 - ACS Publications
… generality of this reaction, 2-bromopyridine 1-oxide (I) and 2-… with 2-bromopyridine 1-oxide (I) and therefore was … and ethyl sodiobenzoylacetate to 2-bromopyridine 1oxide (I) and 2-…
Number of citations: 85 pubs.acs.org
DSC Black, VM Clark, BG Odell, L Todd - Journal of the Chemical …, 1976 - pubs.rsc.org
… Ethyl benzoylacetate (0.96 g) in benzene (1 ml) was added, followed by 2-bromopyridine 1-oxide (0.87 g) in benzene (1 ml) . The mixture was heated under reflux (under nitrogen) for …
Number of citations: 18 pubs.rsc.org
T Sakurai, H Inoue - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… The synthesis of HPT was accomplished by treatment of the adduct, formed from the reaction between 2bromopyridine 1 -oxide and thiourea, with aqueous sodium carbonate.2g The …
Number of citations: 16 pubs.rsc.org
RA Abramovitch, F Helmer, M Liveris - Journal of the Chemical Society …, 1968 - pubs.rsc.org
The rates and activation parameters for the reactions of 2-fluoro-, 2-chloro-, 2-bromo-, 2-chloro-3-methyl-, 2-chloro-5-methyl-, 2-bromo-3-methyl-, 2-bromo-5-methyl-, 2,3-dichloro-, 2,5-…
Number of citations: 14 pubs.rsc.org
EC Taylor, F Kienzle, A McKillop - The Journal of Organic …, 1970 - ACS Publications
Addition of a thallium (I) carboxylate to a tetrahydrofuran solution of this oil resulted in evolution of sulfur dioxide, immediate deposition of thallium (I) chloride, and the formation of the …
Number of citations: 19 pubs.acs.org
EH Mørkved - Journal für Praktische Chemie, 1986 - Wiley Online Library
… The pyridine-1-oxide 2 is obtained by two methods, either by oxidation of 1 with m-chloroperbenzoic acid, MCPBA, or from a reaction of 2-bromopyridine-1-oxide with cyclohexylamine. …
Number of citations: 2 onlinelibrary.wiley.com
Ł Balewski, F Sączewski, M Gdaniec - Molbank, 2019 - mdpi.com
… For the preparation of 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide (as free base or acid addition salt), 2-bromopyridine 1-oxide was reacted with an imidazolidine-2-thione in a …
Number of citations: 5 www.mdpi.com

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